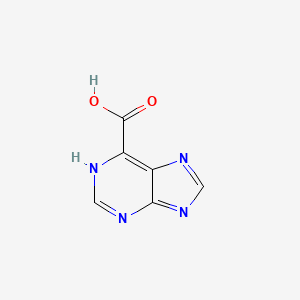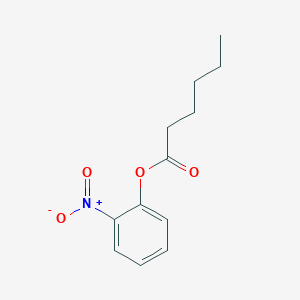
2-Nitrophenyl hexanoate
Descripción general
Descripción
2-Nitrophenyl hexanoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrophenyl hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrolysis in Hydrophobic Aggregate Systems
- Hydrolysis Acceleration : 2-Nitrophenyl hexanoate's hydrolysis is accelerated in the presence of azide ion and tetraheptylammonium bromide, a substance with long alkyl chains. This contrasts with other tetraalkylammonium salts with shorter chains which do not significantly elevate reactivity (Kodaka, Fukaya, & Kikkawa, 1986).
Catalytic Cleavage Studies
- Catalytic Activity : Catalytic cleavage of 2-Nitrophenyl hexanoate by various iodoso- and iodoxybenzoates has been studied, revealing insights into the reactive behavior of this compound under different conditions (Moss, Alwis, & Shin, 1984).
Interactions with Peptides
- Peptide Catalysis : The hydrolysis of 2-Nitrophenyl hexanoate catalyzed by various peptides containing histidine and other amino acids was less efficient than that by imidazole. However, the presence of certain surfactants and hydrophobic peptides significantly enhanced the hydrolysis (Kodaka, 1983).
Aqueous Catalytic Media Applications
- Enhanced Hydrolysis Rates : Methacrylate and styrene latexes, particularly those containing quaternary ammonium ions, have been shown to facilitate the hydrolysis of 2-Nitrophenyl hexanoate in aqueous environments. This demonstrates the compound's potential in catalytic media applications (Miller & Ford, 2000).
Inhibition Studies in Corrosion Science
- Corrosion Inhibition : Although indirectly related, studies involving nitrophenyl derivatives, similar to 2-Nitrophenyl hexanoate, have been explored for their inhibitive effects on corrosion, indicating potential applications in material science and corrosion prevention (Lagrenée et al., 2001).
Substrate Incorporation in Catalysis
- Substrate Incorporation : Evidence suggests the incorporation of 2-Nitrophenyl hexanoate into the cyclic cavity of catalysts, providing insights into enzyme model systems and substrate-specific reactions (MurakamiYukito, SunamotoJunzo, & KanoKoji, 1973).
Kinetic Studies
- Analysis of Kinetics : Kinetic analysis of hydrolyses of 2-Nitrophenyl hexanoate in various conditions offers valuable data on the interaction dynamics of this compound under different chemical conditions (Miller et al., 2000).
Propiedades
IUPAC Name |
(2-nitrophenyl) hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMXDASIVKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl hexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



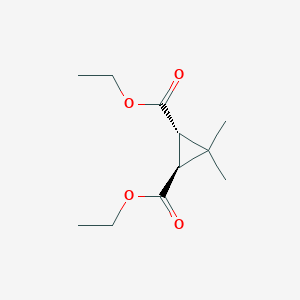
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
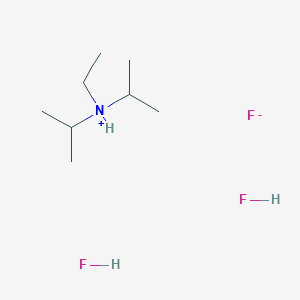
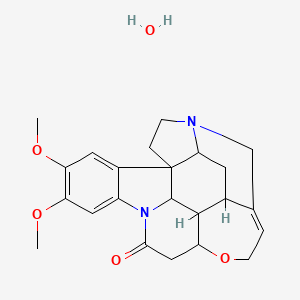
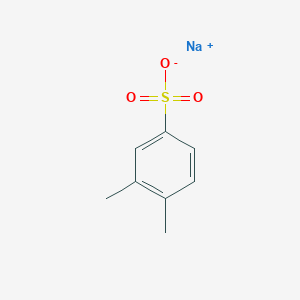
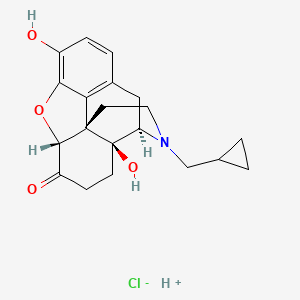
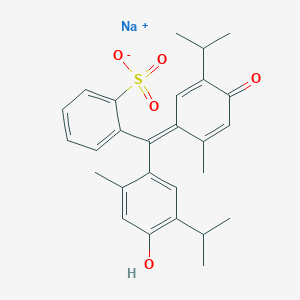
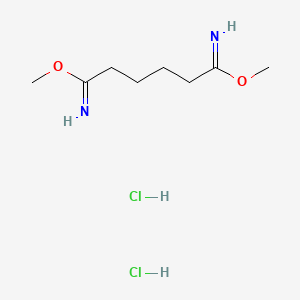
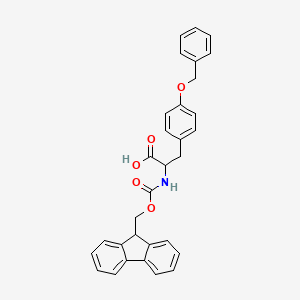
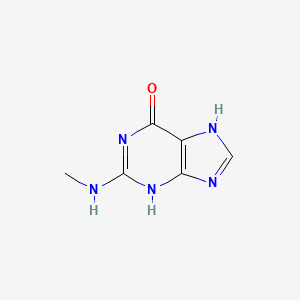
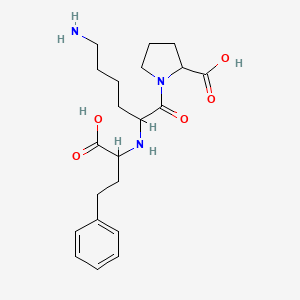
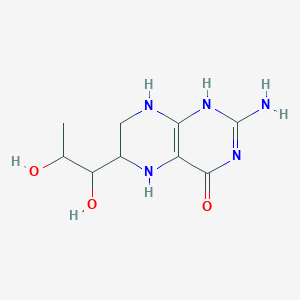
![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7814881.png)
